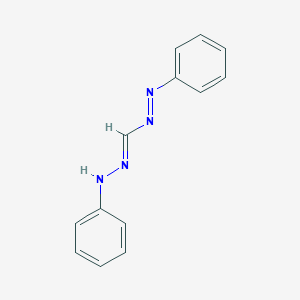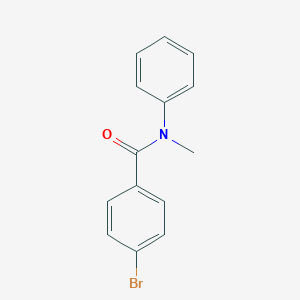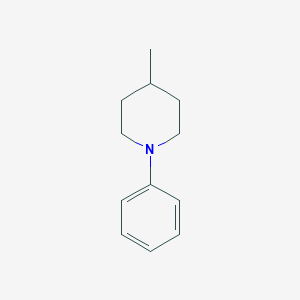![molecular formula C7H13NO5 B262533 {2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid, commonly known as MEOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MEOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, MEOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEOA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MEOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MEOA can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. MEOA has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In animal studies, MEOA has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEOA in lab experiments is its low toxicity and high solubility in water. This makes it easier to handle and administer in vitro and in vivo studies. However, MEOA has a relatively short half-life in the body, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of MEOA is not fully understood, which may make it difficult to optimize its use in different experimental settings.
Orientations Futures
There are several future directions for research on MEOA. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the final product. Another area of interest is the optimization of MEOA for use in different applications, such as the treatment of specific types of cancer or the improvement of crop yield in certain plant species. Additionally, further studies are needed to elucidate the mechanism of action of MEOA and to identify potential side effects or limitations of its use.
Méthodes De Synthèse
MEOA can be synthesized through a multi-step process that involves the reaction of 2-(2-methoxyethylamino)acetic acid with oxalyl chloride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain MEOA. The yield of the synthesis process is around 60%, and the purity of the final product can be further improved through recrystallization.
Applications De Recherche Scientifique
MEOA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MEOA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, MEOA has been used as a plant growth regulator to improve crop yield and quality. In material science, MEOA has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Formule moléculaire |
C7H13NO5 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-3-2-8-6(9)4-13-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
KHLPZUDOWZZEOE-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)COCC(=O)O |
SMILES canonique |
COCCNC(=O)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)








![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)